2-Biphenyl-4-yl-4-(3-chloro-phenyl)-6-phenyl-[1,3,5]triazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Biphenyl-4-yl-4-(3-chloro-phenyl)-6-phenyl-[1,3,5]triazine is a useful research compound. Its molecular formula is C27H18ClN3 and its molecular weight is 419.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Biphenyl-4-yl-4-(3-chloro-phenyl)-6-phenyl-[1,3,5]triazine typically involves several steps of organic reactions. One common method involves the reaction of biphenyl derivatives with chlorinated phenyl compounds under specific conditions. The reaction conditions often include the use of catalysts such as palladium and solvents like dioxane .
Industrial Production Methods
Industrial production of this compound can be scaled up by optimizing the reaction conditions used in laboratory synthesis. This involves using larger reactors, maintaining precise temperature control, and ensuring the purity of reactants. The process may also include purification steps such as recrystallization to obtain the final product in high purity .
Chemical Reactions Analysis
Types of Reactions
2-Biphenyl-4-yl-4-(3-chloro-phenyl)-6-phenyl-[1,3,5]triazine undergoes various types of chemical reactions, including:
Substitution Reactions: Due to the presence of chlorine, it can undergo nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amine-substituted triazine derivative .
Scientific Research Applications
2-Biphenyl-4-yl-4-(3-chloro-phenyl)-6-phenyl-[1,3,5]triazine has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis to create compounds with specific properties.
Medicine: Research into its potential as a pharmaceutical intermediate.
Industry:Comparison with Similar Compounds
Similar Compounds
- 2,4-Bis(4-biphenylyl)-6-chloro-1,3,5-triazine
- 2,4-Di(4-biphenylyl)-6-chloro-1,3,5-triazine
Uniqueness
2-Biphenyl-4-yl-4-(3-chloro-phenyl)-6-phenyl-[1,3,5]triazine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it suitable for specialized applications in materials science and organic synthesis .
Properties
IUPAC Name |
2-(3-chlorophenyl)-4-phenyl-6-(4-phenylphenyl)-1,3,5-triazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H18ClN3/c28-24-13-7-12-23(18-24)27-30-25(21-10-5-2-6-11-21)29-26(31-27)22-16-14-20(15-17-22)19-8-3-1-4-9-19/h1-18H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTQGBLVWKHLKDA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=NC(=NC(=N3)C4=CC=CC=C4)C5=CC(=CC=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H18ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.